1-Ethyl-3-(2-methylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(2-methylphenyl)thiourea is an organosulfur compound with the molecular formula C10H14N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by an ethyl group and a 2-methylphenyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-3-(2-methylphenyl)thiourea can be synthesized through the reaction of 2-methylaniline with ethyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3-(2-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-Ethyl-3-(2-methylphenyl)thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, photographic chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-methylphenyl)thiourea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for research.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(2-methoxyphenyl)thiourea
- 1-Ethyl-3-(2-chlorophenyl)thiourea
- 1-Ethyl-3-(2-nitrophenyl)thiourea
Uniqueness
1-Ethyl-3-(2-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52599-25-4 |
---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethyl-3-(2-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
SEKFQSVIMMYWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.